![molecular formula C8H6ClN3O2 B1458456 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate de méthyle CAS No. 1352396-67-8](/img/structure/B1458456.png)

2-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate de méthyle

Vue d'ensemble

Description

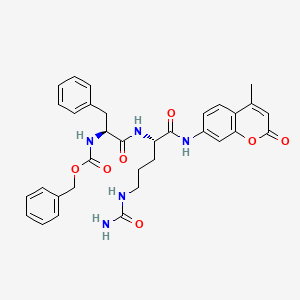

Methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate is an intermediate pyrrolo-pyrimidine compound . It is used in the preparation of tyrosine kinase inhibitors, particularly oral signal transducers and activators of transcription 6 (STAT6) inhibitors .

Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidine derivatives involves the use of a microwave technique as a new and robust approach . This method involves the design and synthesis of a newly synthesized pyrrolo[2,3-d]pyrimidine derivatives to contain chlorine atoms in positions 4 and 6 and trichloromethyl group in position 2 .Molecular Structure Analysis

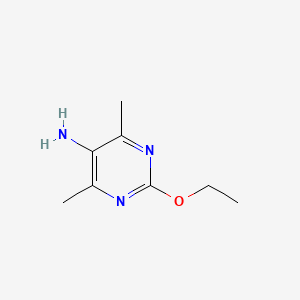

The molecular formula of methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate is C8H6ClN3O2 . The InChI code is 1S/C8H6ClN3O2/c1-14-7(13)5-3-10-6-4(5)2-11-8(9)12-6/h2-3H,1H3,(H,10,11,12) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives include the use of sodium methoxide in methanol, followed by the addition of dimethyl malonate . The mixture is then stirred for a certain period .Applications De Recherche Scientifique

Développement d'agents anticancéreux

Ce composé sert de précurseur dans la synthèse de dérivés de pyrrolo[2,3-d]pyrimidine, qui ont montré des résultats prometteurs en tant qu'agents anticancéreux. En particulier, les dérivés ont été testés contre diverses lignées de cellules cancéreuses humaines, notamment MCF7, A549 et HCT116, certains composés présentant des effets cytotoxiques importants . La capacité à induire l'apoptose et l'arrêt du cycle cellulaire dans les cellules cancéreuses rend ces dérivés précieux dans le développement de nouvelles thérapies anticancéreuses.

Études de docking moléculaire

Des études de docking moléculaire ont utilisé des dérivés de 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate de méthyle pour explorer les affinités de liaison contre diverses protéines. Par exemple, les composés ont montré des affinités de liaison prometteuses contre la protéine anti-apoptotique Bcl2, qui joue un rôle crucial dans la régulation de la mort cellulaire programmée . Ces études sont essentielles pour comprendre l'interaction entre les médicaments potentiels et leurs cibles au niveau moléculaire.

Modulation de l'expression génique

Des recherches ont indiqué que certains dérivés de pyrrolo[2,3-d]pyrimidine peuvent moduler l'expression génique dans les cellules cancéreuses. Par exemple, une régulation positive des gènes P53 et BAX, ainsi qu'une régulation négative de Bcl2, ont été observées, ce qui contribue à l'induction de l'apoptose dans les cellules traitées . Cette application est importante pour le traitement du cancer, car elle implique la manipulation directe des mécanismes cellulaires qui contrôlent la croissance et la mort cellulaires.

Influence sur l'activité enzymatique

Des dérivés de ce composé se sont avérés influencer l'activité des enzymes liées à la progression du cancer. Par exemple, une activité accrue de la caspase 8 et de BAX, ainsi qu'une activité réduite de Bcl2, ont été rapportées dans les cellules cancéreuses traitées . Cela suggère un rôle potentiel dans le développement de thérapies anticancéreuses ciblant les enzymes.

Analyse du cycle cellulaire

Des études ont démontré que les dérivés de this compound peuvent provoquer un arrêt du cycle cellulaire à la phase G1/S dans les cellules cancéreuses . Cette application est cruciale pour la recherche sur le cancer, car le contrôle du cycle cellulaire est une stratégie clé pour prévenir la prolifération des cellules cancéreuses.

Évaluation de l'activité antioxydante

Certains composés synthétisés contenant l'échafaudage pyrrolo[2,3-d]pyrimidine ont été évalués pour leur activité antioxydante en utilisant des tests tels que la méthode DPPH . Les antioxydants jouent un rôle vital dans la protection des cellules contre le stress oxydatif, et cette recherche pourrait conduire au développement de nouveaux agents antioxydants.

Mécanisme D'action

Mode of Action

It’s known that pyrrolo[2,3-d]pyrimidine derivatives can have significant biological activities . The specific interactions between this compound and its potential targets, as well as the resulting changes, are areas for future investigation.

Biochemical Pathways

Pyrrolo[2,3-d]pyrimidine derivatives are known to be involved in various biological activities, suggesting they may interact with multiple pathways .

Result of Action

Some pyrrolo[2,3-d]pyrimidine derivatives have shown promising activity against certain types of cancer cells .

Orientations Futures

The future directions for research on methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate and similar compounds involve the design and synthesis of novel pyrrolo[2,3-d]pyrimidine derivatives with enhanced anti-inflammatory activities and minimum toxicity . The focus is on the execution of the twelve principles of green chemistry in the synthesis of these compounds .

Analyse Biochimique

Biochemical Properties

Methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate plays a significant role in biochemical reactions, particularly as an enzyme inhibitor. It has been shown to interact with enzymes such as α-amylase, which is involved in the breakdown of starch into glucose . The compound binds to the active site of α-amylase, inhibiting its activity and thereby reducing the rate of starch hydrolysis. This interaction is crucial for its potential use in managing diabetes by controlling postprandial blood glucose levels .

Cellular Effects

Methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate exhibits various effects on different cell types and cellular processes. In cancer cells, it has been observed to induce apoptosis, or programmed cell death, by modulating the expression of key genes involved in cell survival and death pathways . The compound influences cell signaling pathways such as the p53 pathway, leading to the upregulation of pro-apoptotic genes like BAX and downregulation of anti-apoptotic genes like Bcl2 . Additionally, it affects cellular metabolism by inhibiting enzymes that are critical for energy production and biosynthesis.

Molecular Mechanism

The molecular mechanism of action of methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate involves its binding interactions with biomolecules and subsequent modulation of their activity. The compound binds to the active sites of target enzymes, such as α-amylase and Bcl2, leading to their inhibition . This inhibition disrupts the normal biochemical pathways, resulting in altered cellular functions. For instance, the inhibition of α-amylase reduces glucose production from starch, while the inhibition of Bcl2 promotes apoptosis in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, maintaining its inhibitory activity over extended periods . Prolonged exposure to the compound can lead to cellular adaptation, where cells develop resistance mechanisms to counteract its effects. This highlights the importance of optimizing dosage and treatment duration in experimental settings.

Dosage Effects in Animal Models

Studies in animal models have demonstrated that the effects of methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate vary with different dosages. At lower doses, the compound effectively inhibits target enzymes and induces desired cellular responses without causing significant toxicity . At higher doses, it can exhibit toxic effects, including liver and kidney damage, highlighting the need for careful dosage optimization in therapeutic applications .

Metabolic Pathways

Methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound inhibits key enzymes in glycolysis and the tricarboxylic acid cycle, leading to reduced energy production and altered metabolite levels . These interactions can have downstream effects on cellular metabolism, influencing processes such as biosynthesis and energy homeostasis.

Transport and Distribution

The transport and distribution of methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization within cells can affect its activity and function, with higher concentrations observed in organelles involved in metabolic processes.

Subcellular Localization

Methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate exhibits specific subcellular localization patterns, which are critical for its activity. The compound is predominantly localized in the cytoplasm and mitochondria, where it interacts with target enzymes and influences cellular metabolism . Post-translational modifications and targeting signals play a role in directing the compound to these compartments, ensuring its effective function.

Propriétés

IUPAC Name |

methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3O2/c1-14-7(13)5-3-10-6-4(5)2-11-8(9)12-6/h2-3H,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PERSMPFYDSKYFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNC2=NC(=NC=C12)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(Ethanesulfonyl)phenyl]methanamine hydrochloride](/img/structure/B1458378.png)

![(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-3-fluorophenyl)boronic acid](/img/structure/B1458382.png)

![(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)boronic acid](/img/structure/B1458383.png)

![6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1458389.png)

![3-(Pyrazin-2-yloxy)-8-azabicyclo[3.2.1]octane sesquihydrochloride](/img/structure/B1458390.png)

![1,1-Difluorospiro[2.5]octane-6-carboxylic acid](/img/structure/B1458393.png)